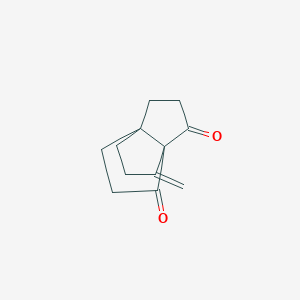![molecular formula C14H11ClO5S B049503 [4-(Chloromethylsulfonyloxy)phenyl] benzoate CAS No. 117224-39-2](/img/structure/B49503.png)
[4-(Chloromethylsulfonyloxy)phenyl] benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-(Chloromethylsulfonyloxy)phenyl] benzoate, also known as CBMSPB, is a chemical compound that has gained significant attention in the scientific community for its potential applications in various fields. This compound is a derivative of benzoic acid and is synthesized using specific methods, which will be discussed in The aim of this paper is to provide an overview of CBMSPB, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mécanisme D'action
The mechanism of action of [4-(Chloromethylsulfonyloxy)phenyl] benzoate is not fully understood. However, it is believed that [4-(Chloromethylsulfonyloxy)phenyl] benzoate acts as a hole transport material in OLEDs by facilitating the movement of positively charged particles (holes) through the device. This results in the emission of light from the OLED.
Effets Biochimiques Et Physiologiques
[4-(Chloromethylsulfonyloxy)phenyl] benzoate has not been extensively studied for its biochemical and physiological effects. However, it has been found to be non-toxic and non-irritating to skin and eyes. [4-(Chloromethylsulfonyloxy)phenyl] benzoate has also been found to be stable under various conditions, making it suitable for use in various applications.
Avantages Et Limitations Des Expériences En Laboratoire
[4-(Chloromethylsulfonyloxy)phenyl] benzoate has several advantages for use in lab experiments. It is easy to synthesize and has good purity. [4-(Chloromethylsulfonyloxy)phenyl] benzoate is also stable under various conditions, making it suitable for use in various experiments. However, [4-(Chloromethylsulfonyloxy)phenyl] benzoate has some limitations. It is not soluble in water, which limits its use in aqueous experiments. [4-(Chloromethylsulfonyloxy)phenyl] benzoate is also relatively expensive compared to other chemicals, which may limit its use in some experiments.
Orientations Futures
There are several future directions for research on [4-(Chloromethylsulfonyloxy)phenyl] benzoate. One potential direction is to explore its use in other applications beyond OLEDs. [4-(Chloromethylsulfonyloxy)phenyl] benzoate may have potential applications in other organic electronic devices, such as organic photovoltaics and organic field-effect transistors. Another potential direction is to explore the use of [4-(Chloromethylsulfonyloxy)phenyl] benzoate in biomedical applications. [4-(Chloromethylsulfonyloxy)phenyl] benzoate may have potential applications in drug delivery systems and tissue engineering. Further research is needed to fully understand the potential applications of [4-(Chloromethylsulfonyloxy)phenyl] benzoate in these fields.
Conclusion:
In conclusion, [4-(Chloromethylsulfonyloxy)phenyl] benzoate is a chemical compound that has gained significant attention in the scientific community for its potential applications in various fields. [4-(Chloromethylsulfonyloxy)phenyl] benzoate is synthesized using specific methods and has been found to be an effective hole transport material in OLEDs. [4-(Chloromethylsulfonyloxy)phenyl] benzoate has several advantages for use in lab experiments, but also has some limitations. There are several future directions for research on [4-(Chloromethylsulfonyloxy)phenyl] benzoate, including exploring its use in other applications beyond OLEDs and in biomedical applications.
Méthodes De Synthèse
The synthesis of [4-(Chloromethylsulfonyloxy)phenyl] benzoate involves the reaction of 4-hydroxybenzophenone with chloromethyl methyl sulfone in the presence of a base catalyst. The resulting product is then treated with sodium hydroxide to produce [4-(Chloromethylsulfonyloxy)phenyl] benzoate. This method has been optimized to produce high yields of [4-(Chloromethylsulfonyloxy)phenyl] benzoate with good purity.
Applications De Recherche Scientifique
[4-(Chloromethylsulfonyloxy)phenyl] benzoate has been extensively studied for its potential applications in various fields. One of the most significant applications of [4-(Chloromethylsulfonyloxy)phenyl] benzoate is in the field of organic electronics. [4-(Chloromethylsulfonyloxy)phenyl] benzoate has been found to be an effective hole transport material in organic light-emitting diodes (OLEDs). OLEDs are a promising technology for the next generation of displays and lighting due to their high efficiency and low power consumption.
Propriétés
Numéro CAS |
117224-39-2 |
|---|---|
Nom du produit |
[4-(Chloromethylsulfonyloxy)phenyl] benzoate |
Formule moléculaire |
C14H11ClO5S |
Poids moléculaire |
326.8 g/mol |
Nom IUPAC |
[4-(chloromethylsulfonyloxy)phenyl] benzoate |
InChI |
InChI=1S/C14H11ClO5S/c15-10-21(17,18)20-13-8-6-12(7-9-13)19-14(16)11-4-2-1-3-5-11/h1-9H,10H2 |
Clé InChI |
IFJUBQFSCXWKEK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OS(=O)(=O)CCl |
SMILES canonique |
C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OS(=O)(=O)CCl |
Synonymes |
4-(BENZOYLOXY)PHENYL CHLOROMETHANESULFONATE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2S)-2-[[2-[[(2S)-2-[[(Z,2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-acetamidohexanoyl]amino]-5-aminopentanoyl]amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-oxopent-3-enoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-6-aminohexanamide](/img/structure/B49421.png)
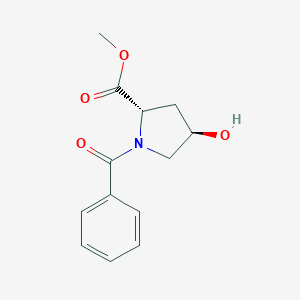
![6-Chloro-N-methyl-1,6-diazabicyclo[3.1.0]hexane-5-carboxamide](/img/structure/B49425.png)

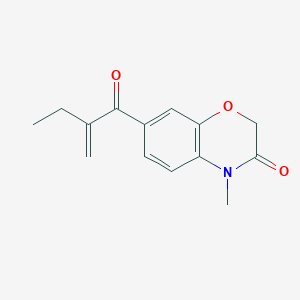


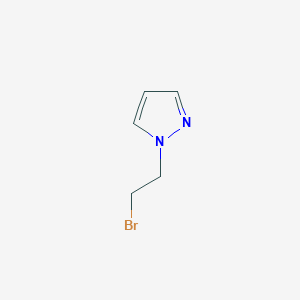

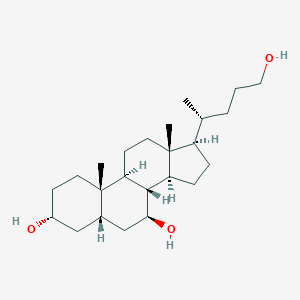


![2-[4-[3-[2-(4-Azido-3-(125I)iodanylphenyl)ethyl]-2,6-dioxo-1-propyl-7H-purin-8-yl]phenoxy]acetic acid](/img/structure/B49443.png)
